Cas no 49561-96-8 (2-[4-(trifluoromethoxy)phenyl]acetonitrile)
2-[4-(trifluoromethoxy)phenyl]acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(Trifluoromethoxy)phenyl)acetonitrile
- 4-Trifluoromethoxybenzyl Cyanide
- 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE
- 2-[4-(trifluoromethoxy)phenyl]acetonitrile
- 4-(Trifluoromethoxy)benzyl cyanide
- Benzeneacetonitrile, 4-(trifluoromethoxy)-
- [4-(trifluoromethoxy)phenyl]acetonitrile
- (4-trifluoromethoxy-phenyl)-acetonitrile
- 4-trifluoromethoxybenzylcyanide
- 1-[4-(trifluoromethoxy)phenyl]acetonitrile
- LYFCAROXYJTUQF-UHFFFAOYSA-N
- p-Trifluoromethoxyphenyl acetonitrile
- 2-[4-(trifluorome
-
- MDL: MFCD00061240
- Inchi: 1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
- InChI Key: LYFCAROXYJTUQF-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(CC#N)=CC=1)(F)F
- BRN: 2643789
Computed Properties
- Exact Mass: 201.04000
- Monoisotopic Mass: 201.040148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 33
Experimental Properties
- Color/Form: solid
- Density: 1.280(lit.)
- Melting Point: 30-33 °C (lit.)
- Boiling Point: 96°C/4mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.448-1.45
- PSA: 33.02000
- LogP: 2.65128
- Solubility: Insoluble
2-[4-(trifluoromethoxy)phenyl]acetonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36/37-S26/36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/21/22; R36/38
- Packing Group:III
- Safety Term:6.1
2-[4-(trifluoromethoxy)phenyl]acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-[4-(trifluoromethoxy)phenyl]acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007566-5g |
4-(Trifluoromethoxy)phenylacetonitrile |
49561-96-8 | 98% | 5g |
£10.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 470147-5G |
2-[4-(trifluoromethoxy)phenyl]acetonitrile |
49561-96-8 | 97% | 5G |
¥2603.33 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T828877-5g |
4-(Trifluoromethoxy)phenylacetonitrile |
49561-96-8 | 98% | 5g |
¥103.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24040-1g |
4-(Trifluoromethoxy)phenylacetonitrile |
49561-96-8 | 98% | 1g |
¥119.0 | 2023-09-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162201-5G |
2-[4-(trifluoromethoxy)phenyl]acetonitrile |
49561-96-8 | >98.0%(HPLC) | 5g |
¥97.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162201-25g |
2-[4-(trifluoromethoxy)phenyl]acetonitrile |
49561-96-8 | >98.0%(HPLC) | 25g |
¥281.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162201-1G |
2-[4-(trifluoromethoxy)phenyl]acetonitrile |
49561-96-8 | >98.0%(HPLC) | 1g |
¥66.90 | 2023-08-31 | |
| Fluorochem | 007566-1g |
4-(Trifluoromethoxy)phenylacetonitrile |
49561-96-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007566-25g |
4-(Trifluoromethoxy)phenylacetonitrile |
49561-96-8 | 98% | 25g |
£24.00 | 2022-03-01 | |
| Apollo Scientific | PC7440H-5g |
4-(Trifluoromethoxy)phenylacetonitrile |
49561-96-8 | 98% | 5g |
£10.00 | 2024-05-25 |
2-[4-(trifluoromethoxy)phenyl]acetonitrile Suppliers
2-[4-(trifluoromethoxy)phenyl]acetonitrile Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-[4-(trifluoromethoxy)phenyl]acetonitrile
Comprehensive Guide to 2-[4-(trifluoromethoxy)phenyl]acetonitrile (CAS No. 49561-96-8): Properties, Applications, and Industry Insights
2-[4-(trifluoromethoxy)phenyl]acetonitrile (CAS No. 49561-96-8) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a trifluoromethoxy group and a phenylacetonitrile backbone, makes it a valuable intermediate for synthesizing bioactive molecules. The compound's unique properties, such as its stability under various conditions and compatibility with cross-coupling reactions, have garnered significant attention in recent years.
In the pharmaceutical industry, 2-[4-(trifluoromethoxy)phenyl]acetonitrile serves as a precursor for developing novel drug candidates. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics, given the trifluoromethoxy group's ability to enhance blood-brain barrier permeability. Recent studies have explored its derivatives as potential treatments for neurodegenerative diseases, aligning with the growing global focus on brain health and longevity.
The agrochemical sector also benefits from this compound's versatility. Its derivatives show promise as active ingredients in next-generation crop protection agents, addressing the urgent need for environmentally friendly pesticides. With increasing concerns about food security and sustainable agriculture, 2-[4-(trifluoromethoxy)phenyl]acetonitrile-based formulations are being investigated for their targeted action against resistant pests while minimizing ecological impact.
From a synthetic chemistry perspective, the phenylacetonitrile moiety in this compound offers excellent reactivity for nucleophilic substitutions and transition metal-catalyzed reactions. This characteristic makes it particularly valuable for constructing complex molecular architectures in medicinal chemistry. Recent advancements in flow chemistry have further enhanced its utility, allowing for more efficient and scalable production processes.
Environmental considerations surrounding fluorinated compounds have prompted extensive research into the biodegradation pathways of 2-[4-(trifluoromethoxy)phenyl]acetonitrile. While the trifluoromethoxy group typically confers metabolic stability, innovative microbial degradation approaches are being developed to address potential persistence issues. These efforts align with the chemical industry's commitment to green chemistry principles and circular economy models.
Analytical characterization of 49561-96-8 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. The compound's distinct spectral signatures, particularly the characteristic signals from its trifluoromethoxy and nitrile groups, facilitate precise quality control in manufacturing settings. These analytical protocols are crucial for meeting stringent regulatory requirements in end-use applications.
Market trends indicate growing demand for 2-[4-(trifluoromethoxy)phenyl]acetonitrile, driven by expanding research in fluorine chemistry and precision agriculture. The compound's compatibility with continuous manufacturing processes positions it well for Industry 4.0 adoption in chemical production. Furthermore, its role in developing sustainable crop solutions resonates with the United Nations' Sustainable Development Goals, particularly those related to responsible consumption and climate action.
Safety assessments of 49561-96-8 have confirmed its favorable handling profile when proper precautions are observed. The compound's thermal stability and well-characterized reactivity make it suitable for various industrial applications. Ongoing toxicological studies continue to refine understanding of its environmental and health impacts, ensuring responsible use across all applications.
In conclusion, 2-[4-(trifluoromethoxy)phenyl]acetonitrile represents a versatile building block with significant potential across multiple industries. Its unique combination of a phenylacetonitrile framework and trifluoromethoxy substituent enables diverse chemical transformations while addressing contemporary challenges in healthcare and agriculture. As research progresses, this compound is poised to play an increasingly important role in developing innovative solutions for some of society's most pressing needs.
49561-96-8 (2-[4-(trifluoromethoxy)phenyl]acetonitrile) Related Products
- 108307-56-8(3-(Trifluoromethoxy)phenylacetonitrile)
- 137218-25-8(2-[2-(trifluoromethoxy)phenyl]acetonitrile)
- 41429-22-5(2-[2-(difluoromethoxy)phenyl]acetonitrile)
- 41429-18-9(2-3-(difluoromethoxy)phenylacetonitrile)
- 101855-89-4(Benzene, 1,1'-methylenebis[4-(trifluoromethoxy)-)
- 853771-93-4(4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile)
- 852851-91-3(2-4-(difluoromethoxy)-3-methoxyphenylacetonitrile)
- 41429-16-7(2-[4-(difluoromethoxy)phenyl]acetonitrile)
- 886503-57-7(2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile)
- 886500-40-9(2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile)